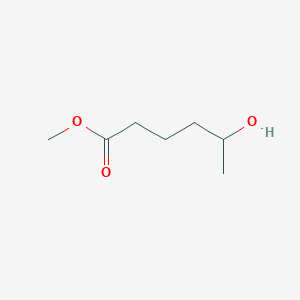

Methyl 5-hydroxyhexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-6(8)4-3-5-7(9)10-2/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKUVMOUCKJDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462903 | |

| Record name | methyl-5-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62593-13-9 | |

| Record name | methyl-5-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Hydroxyhexanoate

Chemoenzymatic and Biocatalytic Synthesis Routes

The development of environmentally friendly and efficient synthetic methods is a central theme in modern chemistry. Chemoenzymatic and biocatalytic routes to methyl 5-hydroxyhexanoate (B1262163) exemplify this trend by harnessing the power of enzymes and whole-cell systems to achieve specific chemical transformations. These biological catalysts can operate under mild conditions, often in aqueous environments, and exhibit remarkable regio- and stereoselectivity, which are challenging to achieve with conventional chemical catalysts.

Microbial Bioreduction of Oxo-Hexanoate Precursors

An alternative biocatalytic approach to methyl 5-hydroxyhexanoate involves the reduction of a keto-ester precursor, methyl 5-oxohexanoate (B1238966). This transformation is often accomplished using whole-cell biocatalysts, which offer the advantage of in-situ cofactor regeneration.

Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform desired chemical reactions. The yeast Pichia methanolica has been successfully employed for the enantioselective reduction of ethyl 5-oxohexanoate, a close analog of the methyl ester, to yield the corresponding (R)- or (S)-hydroxy ester with high enantiomeric excess. This demonstrates the potential of using such systems for the asymmetric synthesis of chiral hydroxy esters. While specific data for the reduction of methyl 5-oxohexanoate by P. methanolica is not detailed in the provided context, the high efficiency observed with the ethyl ester suggests its feasibility. The use of whole cells circumvents the need to isolate and purify the specific reductase enzymes, simplifying the process. nih.gov

Many enzymatic reductions, including the conversion of a ketone to an alcohol, require a hydride donor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). illinois.edu These cofactors are expensive to supply in stoichiometric amounts, making their regeneration essential for the economic viability of large-scale biocatalytic processes. illinois.eduillinois.edunih.gov

In whole-cell systems, cofactor regeneration is intrinsically handled by the cell's metabolism. researchgate.netnih.gov For example, the addition of a simple and inexpensive co-substrate like glucose or isopropanol (B130326) can fuel the metabolic pathways that regenerate the required NADH or NADPH. nih.govnih.gov This integrated system of catalysis and cofactor recycling is a major advantage of using whole-cell biocatalysts. researchgate.net The total turnover number (TTN), which represents the moles of product formed per mole of cofactor, is a critical parameter for assessing the efficiency of a regenerative process, with values of 10³ to 10⁵ often being sufficient for economic feasibility. illinois.edu

Enantioselective Synthesis via Biocatalysis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, leveraging the inherent stereoselectivity of enzymes. For this compound, enzymatic methods provide an effective pathway to resolve racemic mixtures and establish desired stereochemistry.

Enzymatic Resolution of Racemic Mixtures (e.g., using Lipases or Esterases)

The kinetic resolution of racemic secondary alcohols and their ester derivatives using lipases is a well-established and highly effective method for obtaining enantiopure compounds. acs.orgpsu.edu Lipases, such as those from Candida antarctica (specifically Lipase (B570770) B, often immobilized as Novozym 435), Pseudomonas cepacia, and Burkholderia cepacia, are frequently employed due to their broad substrate specificity and high enantioselectivity. acs.orgpsu.edutandfonline.com

The fundamental principle of enzymatic kinetic resolution (EKR) lies in the differential rate of reaction of the two enantiomers of a racemic substrate with an enzyme. In the case of a racemic mixture of this compound, a lipase can selectively acylate one enantiomer at a much faster rate than the other, leading to the separation of a highly enantioenriched ester and the unreacted, enantioenriched alcohol. acs.orgnih.gov The efficiency of this separation is quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity. tandfonline.com

Dynamic kinetic resolution (DKR) represents an advancement over standard EKR, offering the potential for a theoretical yield of 100% of a single enantiomer. acs.orgrsc.org DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. acs.org This is often achieved using a compatible chemical catalyst, such as a ruthenium complex, that facilitates the continuous conversion of the less-reactive alcohol enantiomer back into the racemic mixture, making it available for the enzymatic acylation. acs.org

Several factors influence the success of lipase-catalyzed resolutions, including the choice of enzyme, acyl donor (e.g., vinyl acetate, isopropenyl acetate), solvent, and temperature. psu.edupolimi.it For instance, the use of bulkier acyl donors can sometimes enhance the enantioselectivity of the reaction. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme Source | Substrate | Acyl Donor | Key Findings | Reference |

| Candida antarctica Lipase B (CALB) | 1-phenylethanol | Isopropenyl acetate | DKR with a ruthenium catalyst resulted in high yield and enantiomeric excess. | acs.org |

| Candida antarctica Lipase B (CALB) | 3-hydroxy fatty acid esters | Not specified | Achieved an enantiomeric ratio (E) of 27. | tandfonline.com |

| Burkholderia cepacia Lipase (BCL) | Racemic secondary alcohols | Vinyl acetate | Immobilized lipase afforded optically enriched alcohols and their acetates with high conversion. | psu.edu |

| Pseudomonas cepacia Lipase | (S)-ivabradine alcohol precursor | Not specified (hydrolysis) | Achieved a 96:4 enantiomeric ratio in the hydrolysis of the corresponding ester. | polimi.it |

Diastereoselective Approaches

While enzymatic kinetic resolution is highly effective for separating enantiomers, diastereoselective synthesis aims to create multiple stereocenters in a controlled manner during the reaction itself. For a molecule like this compound, which has a single chiral center, diastereoselective strategies become relevant when it is a fragment of a larger molecule with pre-existing stereocenters or when it is synthesized from a chiral precursor.

Diastereoselective synthesis often involves the reaction of a chiral substrate or the use of a chiral auxiliary to influence the stereochemical outcome at a new stereocenter. For example, the synthesis of substituted 1,3-oxazinan-6-ones has been utilized to produce α-hydroxy-β-amino acids with excellent trans diastereoselectivity through enolate reactions. nih.gov Although not directly applied to this compound in the reviewed literature, such methodologies, which control the formation of new stereocenters relative to existing ones, are fundamental in organic synthesis. nih.govnih.gov

In the context of synthesizing analogs or more complex derivatives, a diastereoselective approach could involve the reaction of a chiral aldehyde with a nucleophile, where the stereochemistry of the aldehyde directs the approach of the nucleophile, leading to a preferred diastereomer. A convenient method has been developed for the diastereoselective synthesis of methyl 5-deoxy-5-(dialkylphosphono)-5-(dialkylphosphorylamido)-2,3-O-isopropylidene-β-D-ribofuranosides, showcasing a one-pot procedure under mild conditions. nih.gov This highlights the potential for creating specific diastereomers of functionalized sugar derivatives.

Chemical Synthesis Strategies

Chemical synthesis provides alternative and often more scalable routes to compounds like this compound. A prominent strategy involves the ring-opening of cyclic precursors.

Ring-Opening Transesterification of Cyclic Esters (e.g., δ-Hexalactone)

The ring-opening of lactones (cyclic esters) is a fundamental reaction in organic and polymer chemistry. For the synthesis of this compound, the ring-opening transesterification of δ-hexalactone with methanol (B129727) is a direct and atom-economical approach. This reaction involves the cleavage of the endocyclic ester bond of the lactone and the formation of a new methyl ester at one end and a hydroxyl group at the other end of the resulting linear chain.

This transformation can be catalyzed by acids, bases, or metal-based catalysts. The thermodynamics of lactone ring-opening can vary significantly with ring size, with six-membered rings like δ-valerolactone showing a high propensity to ring-open. nsf.gov

A variety of metal-based catalysts, including metal oxides, have been shown to be effective in promoting transesterification and ring-opening polymerization reactions. researchgate.nettue.nl Lanthanide metal oxides, for instance, have been identified as potent catalysts for transesterification reactions. nih.gov A high-throughput screening method utilizing a pyrene-based fluorescent probe was developed to identify active metal oxide catalysts for transesterification, with praseodymium oxide (PrO₂) nanoparticles demonstrating notable catalytic activity in the transesterification of triglycerides with methanol. nih.gov

While the direct application of these specific lanthanide oxides to the ring-opening of δ-hexalactone with methanol is not explicitly detailed, their proven efficacy in related transesterification processes suggests their potential as catalysts for this transformation. Other metal complexes, including those of zinc and calcium, have also been investigated for the ring-opening polymerization of macrolactones, indicating the broad utility of metal catalysts in activating lactones for reaction with alcohols. tue.nl

Table 2: Examples of Metal-Based Catalysts in Ring-Opening and Transesterification Reactions

| Catalyst Type | Reaction | Key Findings | Reference |

| Lanthanide Metal Oxides (e.g., PrO₂) | Transesterification of triglycerides with methanol | Identified as effective heterogeneous catalysts for transesterification. | nih.gov |

| Zinc and Calcium-based catalysts | Ring-opening polymerization of macrolactones | Capable of producing perfect block copolymers with negligible transesterification. | tue.nl |

| Aluminum-based catalysts | Ring-opening polymerization of macrolactones | Catalyzed both ring-opening and subsequent randomization via transesterification. | tue.nl |

The mechanism of metal-catalyzed ring-opening transesterification of lactones generally involves the coordination of the catalyst to the lactone, followed by nucleophilic attack by the alcohol. In the case of metal oxide catalysts, the Lewis acidic metal center can activate the carbonyl group of the lactone, making it more susceptible to attack by methanol.

Mechanistic studies on ring-opening polymerization, which shares fundamental steps with transesterification, suggest that the catalyst can play a bifunctional role. For instance, in organocatalyzed polymerizations, the catalyst can simultaneously activate both the lactone monomer and the alcohol initiator or propagating chain. researchgate.net This dual activation pathway lowers the energy barrier for the reaction.

Reductive Functionalization of Advanced Intermediates

The synthesis of this compound can be efficiently achieved through the reductive functionalization of advanced intermediates, most notably via the reduction of its corresponding keto-ester, methyl 5-oxohexanoate. This transformation targets the ketone functional group, converting it into the secondary alcohol characteristic of the target molecule.

This reduction is a cornerstone of organic synthesis, and various reducing agents can be employed to effect this change. The selection of the reagent can influence the reaction's selectivity, yield, and conditions.

Table 1: Common Reducing Agents for Ketone to Alcohol Transformation

| Reducing Agent | Typical Solvent(s) | General Characteristics |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol (B145695) | A mild and selective reducing agent, safe to handle, and effective for reducing ketones and aldehydes. It does not typically reduce esters. |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | A very strong and non-selective reducing agent. It will reduce the ketone and the ester group, so protection of the ester would be necessary. |

For the specific synthesis of this compound from methyl 5-oxohexanoate, sodium borohydride in a protic solvent like methanol or ethanol represents a highly effective and straightforward method. The borohydride selectively reduces the ketone to the desired hydroxyl group while leaving the methyl ester group intact.

Stereocontrolled C-O Bond Cleavage Reactions

Achieving stereocontrol in the synthesis of chiral molecules like this compound is of significant interest. One advanced strategy involves the stereocontrolled cleavage of a carbon-oxygen (C-O) bond in a cyclic precursor. While general in principle, these methods provide a pathway to enantiomerically enriched or pure products.

A plausible, though not explicitly documented for this specific molecule, approach is the regioselective and stereospecific ring-opening of a chiral epoxide. For instance, a chiral methyl 5,6-epoxyhexanoate could serve as the advanced intermediate. The attack of a hydride reagent (e.g., from lithium aluminium hydride) at the less sterically hindered carbon of the epoxide ring would proceed via an Sₙ2 mechanism. This results in the cleavage of the C-O bond and the formation of the secondary alcohol with a specific, inverted stereochemistry at the point of attack. This method is a powerful tool in asymmetric synthesis for establishing a defined stereocenter. libretexts.org

Another conceptual approach involves the cleavage of benzylic C–O bonds. Recent research has demonstrated palladium-catalyzed methods for the selective cleavage of acyl C(O)–O bonds in carboxylic acids, which could be adapted for related transformations. acs.org These advanced methodologies highlight the potential for precise control over molecular architecture during synthesis.

This compound as a Synthetic Intermediate

Beyond its synthesis, this compound is a valuable building block for creating more complex molecules due to its bifunctional nature, possessing both a hydroxyl group and a methyl ester.

Precursor in Lactam Synthesis

Lactams, which are cyclic amides, are important structural motifs in many biologically active compounds, including antibiotics. psu.edu this compound is a suitable precursor for the synthesis of the corresponding six-membered lactam, 6-methylpiperidin-2-one. This transformation involves converting the hydroxyl group into a nitrogen-containing group and subsequent intramolecular cyclization.

A standard synthetic sequence would be:

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.

Introduction of Nitrogen: The activated intermediate is then reacted with a nitrogen nucleophile, such as sodium azide (B81097), to introduce the nitrogen atom via an Sₙ2 reaction.

Reduction and Cyclization: The resulting azido-ester is then subjected to reduction (e.g., via catalytic hydrogenation or Staudinger reaction), which converts the azide into an amine. The newly formed amino-ester often cyclizes spontaneously, or with gentle heating, to form the thermodynamically stable six-membered lactam, releasing methanol as a byproduct.

This "hydroxy ester to lactam" pathway is a fundamental strategy in heterocyclic chemistry. researchgate.net

Role in the Elaboration of Complex Organic Molecules

This compound is representative of the monomers that constitute an important class of complex organic molecules: polyhydroxyalkanoates (PHAs). acs.org PHAs are biodegradable and biocompatible polyesters produced by various microorganisms. acs.orgarxiv.org They are considered a sustainable alternative to petroleum-based plastics. acs.org

Specifically, the parent acid, 5-hydroxyhexanoic acid (or more commonly, its 3-hydroxy isomer, 3-hydroxyhexanoate), is a monomer unit found in medium-chain-length PHAs (mcl-PHAs). researchgate.net Bacteria synthesize these polymers by enzymatically linking these hydroxyalkanoate monomers together. researchgate.net The resulting polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), have material properties that can be tailored by controlling the monomer composition. psu.edu Therefore, this compound serves as a key conceptual and chemical model for understanding the structure and properties of these complex, naturally derived macromolecules. acs.org

Industrial Production and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, cost-effectiveness, and sustainability.

Scale-Up Considerations for this compound Synthesis

Two primary routes are considered for the large-scale production of hydroxyalkanoates: microbial fermentation and chemical synthesis. Each has distinct advantages and challenges.

Table 2: Comparison of Industrial Production Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Microbial Fermentation | Utilizes bacterial strains (e.g., Cupriavidus necator) to produce PHAs from various carbon sources like sugars or plant oils. researchgate.net The polymer is then harvested, and the monomers can be recovered. | Can produce enantiomerically pure products. Utilizes renewable feedstocks. Advances in genetic engineering can optimize yield and monomer composition. acs.orgacs.org | High production costs compared to petrochemical plastics, primarily due to raw materials and downstream processing (extraction, purification). researchgate.net Fermentation processes can be complex to manage at scale. psu.edu |

| Chemical Synthesis & Process Intensification | Involves traditional chemical reactions, such as the reduction of keto-esters or esterification of hydroxy acids. Process intensification techniques can be applied to improve efficiency. | Potentially lower capital costs for certain setups. Greater control over reaction parameters. | Often produces racemic mixtures unless chiral catalysts or starting materials are used. Can rely on non-renewable feedstocks. Potential for waste generation. |

For chemical synthesis, process intensification offers a path to more efficient and sustainable production. Techniques like reactive distillation combine the chemical reaction and product separation into a single operational unit. google.comnih.gov For the esterification of a hydroxy acid, this method can drive the reaction to completion by continuously removing water, a byproduct, leading to higher yields and purity while reducing energy consumption by over 50% in some cases. arxiv.org This approach represents a significant improvement over conventional batch processes and is a key consideration for the economic viability of large-scale chemical production of this compound.

Green Chemistry Principles in Production Methods

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aimed at developing more sustainable and environmentally benign production routes. nih.gov Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles relevant to the production of this compound include the use of biocatalysis, safer solvents, and improved atom economy. nih.govmt.com

One of the most prominent green approaches for synthesizing chiral molecules like this compound is the use of enzymes. Biocatalysis offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions (often at or near ambient temperature and pressure), and the use of aqueous or biodegradable solvents, which significantly reduces energy consumption and waste generation. nih.govmt.com

A notable example is the enantioselective synthesis of (5R)-Methyl 5-hydroxyhexanoate through enzymatic resolution. This method utilizes lipases, such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer from a racemic mixture, allowing the other to be isolated in high purity. This process is highly efficient and avoids the need for harsh chemicals or extreme temperatures often associated with classical resolution methods.

The use of greener solvents is another cornerstone of sustainable chemical production. mt.com Traditional organic solvents are often volatile, flammable, and toxic. Research efforts focus on replacing them with safer alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is less hazardous. mt.com While direct applications to this compound synthesis are still being explored, the principles of solvent substitution are being actively applied in related pharmaceutical and chemical manufacturing processes. mt.com

Furthermore, the principles of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, guide the development of new synthetic routes. nih.govmun.ca Reactions with high atom economy, such as addition reactions, are inherently greener as they generate minimal waste. mun.ca Designing synthetic pathways for this compound that maximize atom economy is a key goal for industrial-scale green production.

The following table summarizes a key biocatalytic method in the synthesis of an enantiomer of this compound, illustrating the application of green chemistry principles.

| Parameter | Details | Source |

| Method | Enzymatic Resolution | |

| Enzyme | Candida antarctica lipase B (CAL-B) | |

| Substrate | Racemic 5-hydroxyhexanoic acid | |

| Process | Selective acetylation of the (5S)-enantiomer | |

| Product | (5R)-5-hydroxyhexanoic acid (precursor to (5R)-Methyl 5-hydroxyhexanoate) | |

| Solvent | tert-Butyl methyl ether (TBME) | |

| Temperature | 40°C | |

| Reaction Time | 24 hours | |

| Yield | 92% enantiomeric excess (e.e.) for the unreacted (5R)-acid |

This enzymatic approach exemplifies a greener synthetic route through its high selectivity, use of a biocatalyst, and operation under mild conditions, thereby minimizing environmental impact compared to conventional chemical synthesis. nih.gov

Chemical Transformations and Reactions of Methyl 5 Hydroxyhexanoate

Derivatization Reactions for Research Purposes

Derivatization is a common practice in analytical chemistry to modify a compound to make it more suitable for a particular analytical technique. In the case of methyl 5-hydroxyhexanoate (B1262163), derivatization is often employed to enhance its volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS).

For GC-MS analysis, the hydroxyl group of methyl 5-hydroxyhexanoate can be converted into a less polar and more volatile derivative. nih.gov This is crucial for obtaining sharp chromatographic peaks and reliable mass spectra. nih.gov A common derivatization method is silylation, where the hydroxyl group reacts with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl group. researchgate.net

Another approach involves methylation. While the ester group is already methylated, other derivatization techniques can be employed to analyze related free fatty acids or other compounds in a sample mixture. researchgate.net For instance, reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used for the rapid and efficient conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs), which are highly suitable for GC-MS analysis. nih.gov This method is particularly advantageous for high-throughput analysis due to its speed and potential for automation. nih.gov

The primary goal of these derivatization reactions is to create a molecule that can easily pass through the gas chromatograph and be detected by the mass spectrometer, allowing for accurate identification and quantification. The choice of derivatization reagent depends on the specific analytical requirements and the other functional groups present in the sample.

Intramolecular Cyclization and Lactone Formation (e.g., δ-Hexalactone)

The structure of this compound, with a hydroxyl group at the δ-position relative to the carbonyl group of the ester, makes it prone to intramolecular cyclization. This reaction results in the formation of a stable six-membered ring structure known as a lactone, specifically δ-hexalactone.

The cyclization process typically occurs under acidic or basic conditions. The hydroxyl group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. youtube.com This is followed by the elimination of a molecule of methanol (B129727), leading to the formation of the cyclic ester, δ-hexalactone. youtube.com This transformation is an example of an intramolecular transesterification reaction. The stability of the resulting six-membered ring is a significant driving force for this reaction. youtube.com

δ-Hexalactone is a naturally occurring compound found in various fruits and dairy products and is valued for its characteristic coconut-like, creamy, and fruity aroma. Its synthesis from precursors like this compound is of interest for the flavor and fragrance industry.

Polymerization and Copolymerization Reactions

This compound serves as a monomer for the synthesis of biodegradable polymers known as polyhydroxyalkanoates (PHAs). acs.org PHAs are a class of biopolyesters produced by various microorganisms and are of significant interest as sustainable alternatives to conventional petroleum-based plastics. acs.orgnih.govmdpi.com

PHAs are classified based on the number of carbon atoms in their monomer units. Short-chain-length PHAs (scl-PHAs) contain 3 to 5 carbon atoms, while medium-chain-length PHAs (mcl-PHAs) contain 6 to 14 carbon atoms. nih.govnih.gov The incorporation of different monomers allows for the tailoring of the physical and mechanical properties of the resulting polymer. acs.org

This compound can be polymerized to form the homopolymer poly(5-hydroxyhexanoate). This reaction is typically catalyzed by enzymes, specifically PHA synthases. acs.org These enzymes facilitate the esterification reaction between the hydroxyl group of one monomer and the carboxyl group (after hydrolysis of the methyl ester) of another, leading to the formation of a long polyester (B1180765) chain. The resulting poly(5-hydroxyhexanoate) is a type of mcl-PHA and exhibits properties that can be valuable for various applications.

To achieve a wider range of material properties, this compound can be copolymerized with other hydroxyalkanoate monomers. mdpi.com A common example is the copolymerization with 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyhexanoate (B1247844) (3HHx) to produce copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), often abbreviated as P(3HB-co-3HHx). nih.govnih.gov

The inclusion of 5-hydroxyhexanoate units into the polymer chain can significantly alter the properties of the resulting copolymer. For instance, P(3HB) is known for its stiffness and brittleness. nih.govnih.gov Incorporating monomers like 3-hydroxyhexanoate or 5-hydroxyhexanoate can increase the flexibility and toughness of the material, making it suitable for a broader range of applications, from packaging to biomedical devices. mdpi.com The ratio of the different monomers in the copolymer can be controlled to fine-tune its thermal and mechanical properties, such as melting point, glass transition temperature, and tensile strength. nih.gov

Incorporation into Polyhydroxyalkanoates (PHAs)

Other Functional Group Interconversions and Reactivity Studies

One of the most significant reactions of this compound is its propensity to undergo intramolecular cyclization, or lactonization, to form δ-valerolactone derivatives. This acid- or base-catalyzed reaction results in the formation of a stable six-membered ring structure, specifically 6-methyl-tetrahydropyran-2-one. researchgate.netnist.gov This transformation is an example of an intramolecular transesterification. masterorganicchemistry.com The equilibrium of this reaction can be influenced by the reaction conditions. The formation of such δ-lactones is of considerable interest as they are valuable intermediates in the synthesis of natural products and fragrances. google.com

The ester moiety of this compound can readily undergo transesterification in the presence of another alcohol and a catalyst. This reaction exchanges the methyl group for a different alkyl or aryl group, yielding a new ester and methanol. wikipedia.org The process can be catalyzed by acids, bases, or enzymes, such as lipases. wikipedia.org Acid-catalyzed transesterification involves protonation of the carbonyl group, enhancing its electrophilicity, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com Base-catalyzed transesterification, often using an alkoxide, proceeds through nucleophilic acyl substitution. masterorganicchemistry.com This reactivity allows for the incorporation of the 5-hydroxyhexanoate backbone into different molecular frameworks, including the synthesis of polyesters. wikipedia.org

The secondary hydroxyl group at the C5 position is also a site for various functional group interconversions. For instance, it can be converted to other functional groups such as halides (e.g., chloro, bromo) through reactions with appropriate halogenating agents like thionyl chloride or phosphorus tribromide. libretexts.org These halogenated derivatives can then serve as substrates for nucleophilic substitution reactions, introducing a wide range of other functionalities.

Furthermore, the hydroxyl group can be displaced to form other derivatives. For example, amination of the carbon backbone at the hydroxyl position can lead to the corresponding amino esters. While direct displacement is challenging, this can be achieved through multi-step sequences, potentially involving activation of the hydroxyl group into a better leaving group, followed by reaction with an amine or an azide (B81097) and subsequent reduction. The synthesis of compounds like methyl 5-amino-2-hydroxyhexanoate highlights the possibility of introducing nitrogen-containing functional groups into the molecule's structure. sigmaaldrich.com

The reactivity of this compound and its derivatives is also explored in the synthesis of complex heterocyclic systems. The lactone, 6-methyl-tetrahydropyran-2-one, can be a starting point for creating more functionalized tetrahydropyran (B127337) rings, which are common motifs in many biologically active compounds. organic-chemistry.orgmdpi.com

Table 1: Selected Functional Group Interconversions of this compound

| Reaction Type | Reagent(s) / Catalyst | Product(s) | Notes |

| Intramolecular Cyclization (Lactonization) | Acid (e.g., H₂SO₄, TFA) or Base | 6-Methyl-tetrahydropyran-2-one | Forms a stable six-membered δ-lactone ring. researchgate.netnist.gov |

| Transesterification | R'-OH, Acid or Base Catalyst (e.g., NaOR') | R'-5-hydroxyhexanoate + Methanol | Allows for the exchange of the ester alkyl group. masterorganicchemistry.comwikipedia.org |

| Halogenation of Hydroxyl Group | SOCl₂, PBr₃, or other halogenating agents | Methyl 5-halohexanoate | Converts the hydroxyl group to a halide. libretexts.org |

| Amination (conceptual) | Multi-step process (e.g., activation, NaN₃, reduction) | Methyl 5-aminohexanoate | Introduction of an amino group at the C5 position. sigmaaldrich.com |

Advanced Analytical and Spectroscopic Methodologies for Methyl 5 Hydroxyhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy of Methyl 5-hydroxyhexanoate (B1262163) allows for the identification and characterization of the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) reveal information about adjacent protons.

Based on the analysis of structurally similar compounds, such as Methyl 6-hydroxyhexanoate, the expected ¹H NMR spectral data for Methyl 5-hydroxyhexanoate in a deuterated chloroform (B151607) (CDCl₃) solvent is summarized in the table below. The protons are assigned according to the IUPAC numbering of the carbon backbone, starting from the carbonyl carbon as C1.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~2.32 | Triplet | ~7.5 | 2H |

| H-3 | ~1.65 | Multiplet | - | 2H |

| H-4 | ~1.57 | Multiplet | - | 2H |

| H-5 | ~3.80 | Multiplet | - | 1H |

| -OH | Variable | Singlet (broad) | - | 1H |

| -OCH₃ | ~3.66 | Singlet | - | 3H |

| -CH₃ (at C-6) | ~1.20 | Doublet | ~6.2 | 3H |

Data is estimated based on spectral data of analogous compounds.

The singlet for the methoxy (B1213986) (-OCH₃) protons typically appears around 3.66 ppm. The protons on the carbon adjacent to the carbonyl group (H-2) are expected to be deshielded and appear as a triplet around 2.32 ppm. The methine proton at the stereocenter (H-5) would be observed as a multiplet around 3.80 ppm, and the methyl protons at C-6 would present as a doublet near 1.20 ppm due to coupling with the H-5 proton. The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Drawing parallels from the spectral data of Methyl 6-hydroxyhexanoate, the anticipated ¹³C NMR chemical shifts for this compound are presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~174.3 |

| C-2 | ~34.1 |

| C-3 | ~25.4 |

| C-4 | ~38.7 |

| C-5 | ~67.8 |

| C-6 | ~23.5 |

| -OCH₃ | ~51.6 |

Data is estimated based on spectral data of analogous compounds.

The carbonyl carbon (C-1) is the most deshielded, appearing at approximately 174.3 ppm. The carbon of the methoxy group (-OCH₃) is expected around 51.6 ppm. The carbon bearing the hydroxyl group (C-5) would resonate around 67.8 ppm, while the terminal methyl carbon (C-6) would be the most shielded, appearing at a lower chemical shift.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) are particularly valuable.

An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~3.80 ppm (H-5) would show a correlation with the carbon signal at ~67.8 ppm (C-5).

A TOCSY experiment would reveal the network of coupled protons. For example, irradiating the H-5 proton signal would show correlations to the protons on C-4 and the methyl group at C-6, thereby confirming the sequence of atoms in that part of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates it from other components in a mixture, and the mass spectrometer then records its mass spectrum.

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (146.18 g/mol ). The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and McLafferty rearrangement. A significant fragment ion would be expected at m/z 101, resulting from the cleavage of the C4-C5 bond.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule, which serves as a definitive verification of its molecular formula.

For this compound, with a molecular formula of C₇H₁₄O₃, the calculated monoisotopic mass is 146.094294 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides strong evidence to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule like this compound. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational frequencies of its specific bonds. The presence of a hydroxyl (-OH) group and an ester (-O-C=O) group gives rise to prominent peaks.

The hydroxyl group is identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations in alcohols. The broadness of this peak is due to hydrogen bonding. The ester functional group presents two significant signals. A very strong and sharp peak appears in the 1700-1750 cm⁻¹ range, which is indicative of the carbonyl (C=O) stretching vibration. study.com Additionally, the C-O stretching vibrations of the ester group result in strong bands within the 1000-1300 cm⁻¹ region. study.com The spectrum also includes peaks corresponding to C-H stretching of the alkane backbone, typically found just below 3000 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Ester (C=O) | C=O Stretch | 1700 - 1750 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1000 - 1300 | Strong |

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of this compound, as well as for the determination of its enantiomeric purity. Various chromatographic methods, including chiral chromatography, liquid chromatography, and gas chromatography, are employed for its comprehensive analysis.

This compound possesses a chiral center at the C5 position, meaning it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

The most effective and widely used CSPs for this type of separation are based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. researchgate.net Specifically, derivatives like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent chiral recognition capabilities for a wide range of racemic compounds. researchgate.netwindows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. One enantiomer is retained longer in the column while the other elutes more quickly, allowing for their baseline separation and subsequent quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. For general purity analysis, reversed-phase HPLC is commonly used. A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

For enantiomeric separation via HPLC, a chiral column, such as the polysaccharide-based columns mentioned previously, is required. The choice of mobile phase is critical for achieving optimal separation. Normal-phase eluents, such as mixtures of hexane (B92381) and isopropanol (B130326), are frequently employed with these types of chiral columns. nih.gov Method optimization involves adjusting the mobile phase composition, flow rate, and column temperature to maximize the resolution between the enantiomeric peaks. sigmaaldrich.com Detection is typically performed using a UV detector if the analyte has a chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Gas chromatography is a powerful technique for assessing the purity and performing quantitative analysis of the volatile compound this compound. When coupled with a Flame Ionization Detector (FID), GC provides high sensitivity for quantifying the compound. Purity is determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram.

For accurate quantification, an internal or external standard method is used. The choice of column is crucial for good separation. A polar capillary column, such as one with a DB-Wax stationary phase, is suitable for this polar analyte. nist.gov Data from the NIST Mass Spectrometry Data Center indicates a Kovats retention index of 1830 for this compound on a standard polar column. nist.govchemeo.com Coupling GC with a Mass Spectrometer (GC-MS) allows for definitive identification of the compound based on its mass spectrum and retention time, providing an additional layer of confirmation for its presence and purity. nih.gov

Table 2: GC Parameters for this compound Analysis

| Parameter | Value/Type | Source |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Stationary Phase | DB-Wax (Polar) | nist.gov |

| Carrier Gas | Helium (He) | nist.gov |

| Kovats Retention Index | 1830 | nist.govchemeo.com |

Specialized Characterization of Derived Polymeric Materials

This compound can serve as a monomer for the synthesis of polyesters, such as poly(this compound) or, more commonly, as a comonomer in copolymers like poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)]. The incorporation of the hydroxyhexanoate (HHx) unit significantly alters the physical and thermal properties of the resulting polymer.

Thermal analysis techniques are critical for characterizing the properties of polymers derived from this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide key information about the material's thermal transitions and stability.

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the polymer. Research on P(HB-co-HHx) copolymers shows that increasing the molar fraction of the HHx comonomer leads to a significant decrease in both Tg and Tm. For example, as the HHx content increases from approximately 2 mol% to 14 mol%, the Tg can drop from 4°C to -5.9°C, while the Tm decreases from 165°C to 126°C. This reduction in melting point creates a broader processing window, preventing thermal degradation during manufacturing. The incorporation of the bulkier HHx unit also disrupts the polymer chain packing, leading to a decrease in crystallinity from around 54% down to 20% over the same composition range.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. For P(HB-co-HHx), TGA shows the onset temperature of decomposition. The inclusion of HHx units can influence the thermal degradation behavior of the polymer. Studies indicate that factors such as lower crystallinity in copolymers with higher HHx content can affect the thermal chain cleavage process. nii.ac.jp

Table 3: Impact of Hydroxyhexanoate (HHx) Content on Thermal Properties of P(HB-co-HHx)

| HHx Content (mol%) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity (Xc) |

|---|---|---|---|

| ~2% | 4 °C | 165 °C | 54% |

| 6% | - | 128 °C / 143 °C | 25.5% |

| 11% | - | 109 °C / 124 °C | 13.3% |

| ~14% | -5.9 °C | 126 °C | 20% |

Data compiled from multiple sources. nii.ac.jp

Morphological Characterization (e.g., SEM, WAXS, POM, AFM)

Morphological characterization reveals the microstructure of a polymer, including its crystalline structure, surface topography, and the dispersion of any additives or fillers. This is fundamental to understanding the mechanical and physical properties of materials derived from this compound, such as the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH).

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the surface and fracture morphology of materials at high magnification. In the study of PHBH biocomposites, SEM micrographs of fracture surfaces reveal critical information about the interfacial adhesion between the polymer matrix and reinforcing fibers, such as aloe vera fibers (AVF). For instance, untreated fibers in a PHBH matrix show aggregates, fiber pullouts, and microvoids, which indicates poor adhesion between the hydrophilic fibers and the hydrophobic polymer. mdpi.com In contrast, chemical surface treatments on the fibers can lead to a more regular and homogenous surface with fewer defects, signifying improved filler-matrix interfacial adhesion. mdpi.com

| Sample | Observed Morphological Features | Interpretation |

|---|---|---|

| Neat PHBH | Homogeneous morphology | Uniform polymer matrix |

| PHBH with Untreated Fibers | Fiber aggregates, fiber pullouts, microvoids | Poor interfacial adhesion, incompatible system |

| PHBH with Treated Fibers | Regular and homogenous surface, fewer defects | Enhanced filler-matrix interfacial adhesion |

Wide-Angle X-ray Scattering (WAXS)

WAXS, also known as Wide-Angle X-ray Diffraction (WAXD), is a key technique for determining the crystalline structure and degree of crystallinity in polymers. wikipedia.org The technique analyzes Bragg peaks scattered to wide angles, which are caused by sub-nanometer-sized structures. wikipedia.org Crystalline materials like polyhydroxyalkanoates (PHAs) produce a distinct diffraction pattern based on the regular spacing of atoms, while amorphous regions produce a broad halo. taylorandfrancis.com By analyzing the intensity of these patterns, the degree of crystallinity can be quantified. This is crucial for PHAs, as their mechanical properties are heavily influenced by their crystal structure. taylorandfrancis.comresearchgate.net

Polarized Optical Microscopy (POM)

POM is used to study the birefringence of crystalline structures within polymers. weebly.com Semicrystalline polymers, when crystallizing from a melt, often form superstructures called spherulites, which consist of radially growing crystalline lamellae. doitpoms.ac.uk When viewed under cross-polarized light, these spherulites exhibit a characteristic "Maltese cross" pattern. doitpoms.ac.ukfsu.edu The size, number, and perfection of these spherulites significantly impact the polymer's optical and mechanical properties, such as tensile strength and Young's modulus. weebly.com In polymers like polyhydroxybutyrate (B1163853) (PHB), a common type of PHA, POM reveals that the lamellae grow radially and are interspersed with amorphous material. doitpoms.ac.uk The appearance of banding within the spherulites can also provide information on the thermal history of the material, indicating a slow cooling process that allows polymer chains to form helical twists. fsu.edu

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique used to characterize the surface topography of materials at the nanoscale. mdpi.comntmdt-si.com It can also be employed to measure nanomechanical properties. mdpi.com For PHA thin films, tapping mode AFM reveals surface morphology, such as the presence of small grains approximately 1 μm in size with heights between 50 and 100 nm. mdpi.com Demodulation images can indicate whether there is any significant phase separation in the samples. mdpi.com This level of detail is essential for understanding the surface characteristics of PHA films used in various applications. mdpi.com

| Technique | Measurement | Typical Finding for PHA Films |

|---|---|---|

| AFM (Tapping Mode) - Height Imaging | Surface Topography | Small grains (~1 μm size, 50-100 nm height) |

| AFM (Tapping Mode) - Demodulation Imaging | Phase Separation | No significant phase separation observed |

Rheological Characterization of Polymers

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization is essential for understanding their processability and linking their molecular structure to their end-use properties. researchgate.netmdpi.com Techniques like capillary and rotational rheometry are used to measure properties such as viscosity and viscoelasticity. researchgate.net

The rheological properties of PHAs are highly sensitive to temperature and residence time at high temperatures, as they can undergo thermal degradation near their melting point. cern.ch This degradation often manifests as a drop in viscosity over time. cern.ch

Viscosity and Shear-Thinning Behavior

Many polymer melts, including PHAs, exhibit shear-thinning behavior, where their viscosity decreases as the rate of shear deformation increases. mdpi.com This is an important property for processing methods like extrusion and injection molding. tennessee.edu The complex viscosity (η*) is a key parameter measured in dynamic rheological tests, representing the total resistance to flow under oscillatory shear. tennessee.edu Studies on various PHA samples show that viscosity is a function of both temperature and deformation rate. tennessee.edu For example, the complex viscosity of PHA blends is often significantly lower than that of polymers like polylactic acid (PLA), particularly at lower shear rates, which suggests PHAs can be processed efficiently. mdpi.com

Influence of Molecular Structure and Composition

The rheological properties of polymers are strongly dependent on their molecular structure, including molecular weight and composition. mdpi.com In PHA copolymers and blends, the composition can have a significant impact on viscosity. For instance, higher valerate (B167501) content in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) can lead to higher viscosity values, but also makes the resin more susceptible to thermal degradation. cern.ch Similarly, in PHA/PLA blends, the weight percentage of each component affects the complex viscosity, storage modulus, and loss modulus. cern.ch

| PHA Sample/Blend | Temperature (°C) | Key Rheological Observation | Reference |

|---|---|---|---|

| PHA Resins | 170 - 200 | Viscosity decreases with increasing temperature; thermal degradation observed around 200°C. | tennessee.edu |

| PHA/PLA Blends | 140 | Complex viscosity, storage modulus, and loss modulus vary significantly with the wt% of PHA and PLA. | cern.ch |

| PHA Blends | 160 | Exhibit shear-thinning behavior; viscosities are significantly lower than standard PLA. | mdpi.com |

Natural Occurrence and Biosynthesis of Methyl 5 Hydroxyhexanoate

Presence in Natural Products and Metabolic Systems

Identification as a Metabolite in Biological Samples

Methyl 5-hydroxyhexanoate (B1262163) is a methyl ester derivative of 5-hydroxyhexanoic acid. While direct widespread identification of methyl 5-hydroxyhexanoate in various organisms is not extensively documented in the reviewed literature, its corresponding acid, 5-hydroxyhexanoic acid, is recognized as a metabolite in biological systems. hmdb.ca 5-Hydroxyhexanoic acid is a product of fatty acid degradation and has been detected in human urine, particularly under conditions of medium-chain triglyceride (MCT) consumption or in individuals with certain metabolic disorders like non-ketotic dicarboxylic aciduria and medium-chain acyl-CoA dehydrogenase deficiency (MCADD). hmdb.cahmdb.ca The urinary excretion of 5-hydroxyhexanoic acid, an (omega-1) hydroxylation product, is notably increased during MCT feeding. hmdb.ca This suggests that the core structure of this compound is part of mammalian metabolic pathways. Furthermore, 5-hydroxyhexanoic acid has also been identified as a microbial metabolite, indicating its presence in the metabolic systems of microorganisms. hmdb.ca

Association with Complex Natural Product Structures (e.g., Macrolactins)

This compound, or more precisely its core structure, is a constituent of a class of complex natural products known as macrolactins. nih.govresearchgate.net Macrolactins are 24-membered lactone natural products primarily produced by marine-derived microorganisms. nih.govresearchgate.net These compounds exhibit a range of potent biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. researchgate.net

Specific examples of macrolactins containing a moiety derived from 5-hydroxyhexanoic acid include:

7-O-6′-(2″-acetylphenyl)-5′-hydroxyhexanoate macrolactin : Isolated from Bacillus subtilis MTCC 10403, this compound features a 6-(2-acetylphenyl)-5-hydroxyhexanoate side chain. nih.govresearchgate.net

7-O-methyl-5′-hydroxy-3′-heptenoate macrolactin : Also isolated from Bacillus subtilis MTCC 10403, this macrolactin possesses a 5-hydroxyhept-3-enoate side chain. nih.govresearchgate.net

The biosynthesis of these complex molecules involves a type I polyketide synthase (PKS) pathway, with various tailoring steps such as acylation, which incorporates the 5-hydroxyhexanoate-related structures. nih.govresearchgate.net

Biochemical Pathways Involving this compound

Role in Fatty Acid Metabolism

The metabolic precursor to this compound, 5-hydroxyhexanoic acid, is directly linked to fatty acid metabolism. hmdb.ca It is considered a normal degradation product of fatty acids. hmdb.ca The formation of hydroxylated fatty acids is a known metabolic process. For instance, in humans, the urinary excretion of 5-hydroxyhexanoic acid increases with the intake of medium-chain triglycerides, indicating its origin from the metabolism of these types of fats. hmdb.ca

In microorganisms, the β-oxidation pathway is the primary route for fatty acid catabolism. nih.gov While the direct involvement of this compound in this pathway is not explicitly detailed, the pathway involves the processing of fatty acyl-CoAs, which could potentially be hydroxylated and esterified to form such compounds. nih.gov The enzymes involved in β-oxidation, such as enoyl-CoA hydratase, play a role in the formation of hydroxylated intermediates. mdpi.com

Integration into Lipid Metabolic Pathways

The connection of this compound to lipid metabolism is evident through its precursor, 5-hydroxyhexanoic acid, which is involved in lipid metabolic pathways. hmdb.ca Fatty acids are fundamental components of lipids, and their metabolic products, including hydroxylated forms, are integral to these pathways. nih.gov The synthesis of complex lipids involves the esterification of fatty acids, and it is plausible that hydroxylated fatty acids like 5-hydroxyhexanoic acid could be incorporated into more complex lipid structures or be present as methyl esters in certain biological contexts.

The general framework of lipid metabolism involves the synthesis of fatty acids from acetyl-CoA and malonyl-CoA, which can then be modified and assembled into various lipid classes. nih.gov The presence of 5-hydroxyhexanoic acid as a metabolite suggests its integration at some level within this intricate network. hmdb.ca

Microbial Metabolic Transformations and Intermediates

Microorganisms are known to produce a vast array of metabolites, and 5-hydroxyhexanoic acid has been identified as a microbial metabolite. hmdb.ca The biosynthesis of macrolactins by marine microorganisms provides a clear example of how a 5-hydroxyhexanoate moiety is incorporated into a larger molecule through microbial metabolic pathways. nih.govresearchgate.net These pathways are typically orchestrated by large enzyme complexes like polyketide synthases (PKS). researchgate.net

The production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various bacteria, also offers insights into related metabolic transformations. mdpi.com Some bacteria can produce copolymers containing monomers like 3-hydroxyhexanoate (B1247844), which is structurally related to 5-hydroxyhexanoate. mdpi.comacs.org The synthesis of these monomers often involves the β-oxidation pathway of fatty acids, where intermediates can be channeled into PHA production. mdpi.com This highlights the capability of microbial systems to synthesize and utilize hydroxy fatty acids and their derivatives.

Enzymatic Systems in Biosynthesis

The biosynthesis of this compound relies on specific enzymatic activities that construct the carbon backbone and introduce the required functional groups. Key among these are hydroxylases and reductases, which play pivotal roles in the formation of the hydroxy acid precursor.

Hydroxylase and Reductase Activity in Production

The formation of 5-hydroxyhexanoic acid, the direct precursor to its methyl ester, involves hydroxylation and reduction steps. The (omega-1) hydroxylation of fatty acids is a known metabolic process that can produce such compounds. hmdb.ca In engineered biosynthetic pathways, oxidoreductases are a major class of enzymes required for producing chemical precursors. biorxiv.org Specifically, enzymes with reductase activity are essential for converting an aldehyde or keto group to the hydroxyl group found at the C5 position.

In the broader context of producing C5 and C6 chemicals, various reductase enzymes have been successfully utilized. For instance, in the production of 5-hydroxyvaleric acid in engineered E. coli, the yahK gene from E. coli was used to encode an effective aldehyde reductase. sciepublish.com Similarly, carboxylic acid reductases (CARs) are employed to convert carboxylic acids to aldehydes, which are then subsequently reduced to alcohols by alcohol dehydrogenases or other reductases. sciepublish.com The highest-ranking feasible biosynthetic pathways designed for related chemical precursors often involve novel reactions catalyzed by enzymes from the oxidoreductase class (EC 1.1.1.-). biorxiv.org

The table below summarizes key enzyme types involved in the biosynthesis of hydroxyalkanoates.

| Enzyme Class | Function | Example Gene/Enzyme | Relevance to this compound |

| Hydroxylase | Introduces a hydroxyl (-OH) group onto the carbon chain. | (omega-1) hydroxylase systems | Creates the 5-hydroxy functional group from a hexanoyl precursor. hmdb.ca |

| Aldehyde Reductase | Reduces an aldehyde to a primary alcohol. | YahK from E. coli | Reduces a terminal aldehyde to a hydroxyl group in a precursor molecule. sciepublish.com |

| Carboxylic Acid Reductase (CAR) | Reduces a carboxylic acid to an aldehyde. | CAR enzymes | An initial step to create an aldehyde for subsequent reduction to a hydroxyl group. sciepublish.com |

| Oxidoreductase (general) | Catalyzes oxidation-reduction reactions. | EC 1.1.1.- | A broad class essential for interconverting functional groups in designed pathways. biorxiv.org |

Investigation of Enzyme Binding Specificity

The efficiency and specificity of biosynthetic pathways are critically dependent on the binding specificity of the enzymes involved. acs.org Enzyme specificity ensures that the correct substrate is selected and converted into the desired product, minimizing the formation of unwanted byproducts. In the context of polyhydroxyalkanoate (PHA) synthesis, the monomer composition of the final polymer is dictated by the substrate specificity of the PHA synthase enzyme. acs.org This principle is directly applicable to the enzymes responsible for producing the 5-hydroxyhexanoate monomer itself.

Metabolic engineering efforts often focus on identifying or engineering enzymes with high specificity for the target substrate. For complex pathways involving multiple enzymatic steps, preventing the accumulation of toxic intermediates and protecting short-lived ones is crucial. nih.gov Nature has evolved mechanisms like metabolic channeling, where enzymes are physically co-located in multi-enzyme complexes or fusion proteins, to guide intermediates from one active site to the next. nih.gov This strategy increases local substrate concentration and shields reactive molecules from the cellular environment. Such principles are vital when designing synthetic pathways for compounds like this compound, where the specificity of each enzyme in the cascade determines the final yield and purity.

Biotechnological Production and Metabolic Engineering Approaches

The production of this compound and its precursors is an active area of research in biotechnology, leveraging microbial systems and advanced genetic tools to create sustainable manufacturing platforms.

Microbial Fermentation for Production

Microbial fermentation is a cornerstone for the bio-based production of valuable chemicals. iastate.edu Various microorganisms are capable of producing short-chain fatty acids and their derivatives, which can serve as precursors for this compound. For example, hexanoate (B1226103), the direct hydrocarbon backbone for 5-hydroxyhexanoate, has been produced via fermentation in Escherichia coli. iastate.edu

Studies on the purple nonsulfur bacterium Rhodospirillum rubrum have demonstrated its ability to produce poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)] when fed with hexanoate. nih.govasm.org In this process, the bacterium assimilates hexanoate, which serves as the direct precursor for the hydroxyhexanoate (HHx) monomer incorporated into the polymer. nih.gov The assimilation of hexanoate in R. rubrum involves the β-oxidation pathway. nih.govasm.org While these studies focus on the polymer, the underlying microbial process confirms the conversion of an external fatty acid into a hydroxyalkanoate monomer, a key step for producing 5-hydroxyhexanoate itself. Fermentation provides a method to convert renewable feedstocks like glucose or waste-derived volatile fatty acids into these target molecules. iastate.edunih.gov

Genetic Engineering of Microbial Strains for Enhanced Yields

To improve the efficiency and titer of microbial production, genetic engineering techniques are widely applied. acs.orgacs.org These strategies involve modifying the metabolic pathways of host organisms to channel more carbon flux towards the desired product. sciepublish.comacs.org For instance, in the production of 5-hydroxyvaleric acid, a related C5 chemical, E. coli strains were engineered by overexpressing genes encoding rate-limiting enzymes in the precursor supply pathway. sciepublish.com

Advanced tools like CRISPR/Cas9 and CRISPRi allow for precise and fine-tuned control over gene expression, enabling the modification of metabolic pathways, enhancement of enzyme activity, and tailoring of microbial systems for cost-effective production. acs.org While not yet reported specifically for this compound, these techniques are used to optimize the production of PHAs by controlling the monomer composition. acs.orgacs.org Such approaches could be used to upregulate the enzymes responsible for 5-hydroxyhexanoate synthesis (e.g., specific hydroxylases and reductases) while downregulating competing pathways that consume the precursors. This targeted approach is essential for achieving industrially relevant yields. sciepublish.comacs.org

The table below outlines common genetic engineering strategies applicable to enhancing hydroxyalkanoate production.

| Engineering Strategy | Description | Target Organism Example | Potential Impact on Production |

| Overexpression of Key Enzymes | Increasing the cellular concentration of rate-limiting enzymes in the biosynthetic pathway. | E. coli, C. glutamicum | Increases carbon flux towards the target molecule. sciepublish.com |

| Gene Deletion | Removing genes of competing metabolic pathways that drain precursors. | C. glutamicum | Redirects metabolic resources to the desired product pathway. sciepublish.com |

| CRISPR/Cas9 Genome Editing | Precisely modifying the host genome to insert, delete, or regulate genes. | Bacillus subtilis, Cupriavidus necator | Allows for fine-tuned control over metabolic flux and enzyme activity. acs.org |

| Pathway Integration | Introducing foreign genes to create a novel production pathway. | E. coli | Enables the synthesis of non-natural chemicals from common metabolites. sciepublish.com |

Design of Synthetic Biological Pathways for Precursor Biosynthesis

For non-natural chemicals that lack a native biosynthetic pathway, synthetic biology offers tools to design and construct de novo pathways inside living cells. sciepublish.comnih.gov Retrobiosynthesis tools, such as BNICE.ch, can be used to computationally discover and evaluate thousands of novel biosynthetic routes from central metabolism to a target molecule. biorxiv.orgnih.govbiorxiv.org

This approach involves:

Retrosynthetic Analysis : Starting from the target molecule (e.g., a precursor to 5-hydroxyhexanoate), the framework identifies all possible enzymatic reactions that could form it, working backward to common metabolic precursors like pyruvate (B1213749) or acetyl-CoA. biorxiv.orgnih.gov

Pathway Evaluation : The discovered pathways are then screened and ranked based on criteria such as thermodynamic feasibility, pathway length, and theoretical yield within a host organism's metabolic model (e.g., E. coli). nih.govbiorxiv.org

Enzyme Identification : For each novel reaction step, computational tools suggest candidate enzymes from databases like KEGG, providing a starting point for experimental implementation or further enzyme engineering. biorxiv.orgnih.gov

To optimize the flux through these newly constructed pathways, strategies like protein scaffolding can be employed. By creating a synthetic protein scaffold that co-localizes the pathway enzymes, the efficiency can be dramatically increased by channeling substrates between active sites, reducing the metabolic burden on the host cell. nih.gov These design-build-test cycles are fundamental to synthetic biology and metabolic engineering for the sustainable production of target chemicals. nih.gov

Environmental Fate and Degradation Studies of Methyl 5 Hydroxyhexanoate and Its Polymers

Biodegradation of Poly(5-hydroxyhexanoate) and Related PHAs

Polyhydroxyalkanoates (PHAs) are recognized for their biodegradability in a wide range of natural environments, a property that positions them as eco-friendly materials. rsc.org These biopolyesters, synthesized by microorganisms as carbon and energy reserves, can be broken down completely in both aerobic and anaerobic conditions. rsc.orgmdpi.com The degradation of PHAs like P(5HHx) is primarily a biological process driven by microorganisms. researchgate.netnih.gov

The primary mechanism for the degradation of PHAs in biological environments is enzymatic hydrolysis. nih.govnih.gov Microorganisms such as bacteria and fungi secrete extracellular enzymes called PHA depolymerases. researchgate.netnih.gov These enzymes hydrolyze the ester bonds within the polymer chains, breaking the high-molecular-weight solid polymer into water-soluble monomers and oligomers. nih.gov These smaller molecules can then be transported into the microbial cells and metabolized as sources of carbon and energy. researchgate.netnih.gov PHA depolymerases exhibit specificity, targeting either short-chain-length (SCL) or medium-chain-length (MCL) PHAs. nih.govfrontiersin.org Polymers of hydroxyhexanoate are classified as MCL-PHAs and are degraded by MCL-PHA depolymerases, produced by bacteria such as Pseudomonas spp. nih.govfrontiersin.org

While enzymatic hydrolysis is the dominant pathway in microbial-rich environments, non-enzymatic hydrolysis can also contribute to degradation. mdpi.com This abiotic process involves the chemical breakdown of ester bonds in the presence of water. nih.govacs.org However, studies on related polyesters like poly(lactic-co-glycolic acid) (PLGA) have shown that biodegradation in soil is significantly faster than non-enzymatic hydrolysis in water, indicating that the enzymatic pathway is the primary driver of rapid environmental degradation. mdpi.com The rate of non-enzymatic hydrolysis is influenced by factors such as pH, with alkaline conditions potentially accelerating the process. nih.gov PHAs are generally resistant to hydrolytic degradation in the absence of enzymes. acs.org

PHAs demonstrate biodegradability under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. rsc.orgmdpi.com This versatility is a significant advantage, as plastic waste can accumulate in diverse environments with varying oxygen levels, from aerated surface soils to anoxic marine sediments. acs.org

Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor during the metabolic breakdown of the PHA-derived monomers, ultimately producing carbon dioxide and water. researchgate.net In anaerobic environments, a different set of microorganisms takes over. In the absence of oxygen, they use other terminal electron acceptors (like nitrate, sulfate, or carbonate) in a process that yields carbon dioxide, methane, and water. acs.orgnih.gov The efficiency and pathways of microbial degradation can differ significantly between aerobic and anaerobic conditions. nih.govnih.gov PHA-degrading bacteria capable of producing the necessary extracellular depolymerases have been isolated from most environments, facilitating breakdown under both conditions. mdpi.com

The biodegradability of PHAs, including copolymers containing hydroxyhexanoate units, has been confirmed across various environmental matrices.

Soil: PHAs are readily biodegradable in soil. rsc.orgresearchgate.net A study on poly(lactic-co-glycolic acid) (PLGA), another biodegradable polyester (B1180765), demonstrated 37-53% biodegradation in soil over 53 days at 25°C. researchgate.net The rich microbial communities in soil provide a wide array of PHA depolymerases, leading to efficient degradation.

Freshwater: Studies have shown that PHAs are completely degraded by microorganisms in river water. nih.gov For instance, fibers made from poly(3-hydroxybutyrate) (P(3HB)) reached approximately 80% biochemical oxygen demand (BOD) biodegradability within 14 days in water from the Arakawa river and showed 100% weight loss after 28 days. nih.gov

Marine Environments: The marine biodegradability of PHAs is a crucial feature for addressing plastic pollution in oceans. mdpi.com Research on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), a copolymer containing a hydroxyhexanoate monomer, has demonstrated its excellent biodegradability in seawater. mdpi.com One study using a biological oxygen demand (BOD) method found that PHBHHx degraded effectively, while its blends with other polymers like polylactic acid (PLA) and poly(butylene succinate) (PBS) also degraded, with the rate being dependent on the PHBHHx content. mdpi.com Another study followed the degradation of PHBHHx films in natural seawater over 180 days, confirming bioassimilation by marine microorganisms. researchgate.net

The table below summarizes the biodegradation of a PHBHHx/PLA blend in seawater after 28 days, illustrating the preferential degradation of the PHBHHx component.

| Blend Composition (PHBHHx/PLA) | Biodegradation Degree (%) after 28 days |

| 100/0 | High |

| 80/20 | High |

| 60/40 | High |

| 40/60 | High |

| 0/100 (Pure PLA) | Very Low |

| Data derived from studies on PHBHHx/PLA blends in seawater, which showed less dependence on the PLA ratio for degradation than other blends. mdpi.com |

Factors Influencing Degradation Rates

The rate at which P(5HHx) and other PHAs biodegrade is not constant but is influenced by a combination of biological and environmental factors. researchgate.netresearchgate.net

The presence, diversity, and efficacy of microbial communities are paramount to PHA degradation. researchgate.net The rate of breakdown is directly linked to the ability of local microorganisms to secrete active PHA depolymerases. researchgate.net Environments with a high abundance and diversity of PHA-degrading microbes will exhibit faster degradation rates. researchgate.net The inoculum density, or the concentration of active microorganisms, also plays a crucial role; a higher density of capable microbes can significantly accelerate the degradation process. Studies have shown that the kinetics of biodegradation can vary greatly depending on the source of the microbial inoculum, such as the difference in microbial populations between tropical mangrove water and open ocean seawater. researchgate.net

Physical and chemical parameters of the environment significantly impact both the microorganisms and the polymer itself, thereby influencing degradation rates. researchgate.netresearchgate.net

Temperature: Temperature affects microbial activity and enzyme kinetics. Generally, warmer temperatures increase metabolic rates, leading to faster degradation, up to an optimal point beyond which microbial activity may decrease. Degradation has been observed at 25°C in both soil and marine environments. researchgate.netresearchgate.net

pH: The hydrogen ion concentration of the environment affects the growth of microorganisms and the activity of their enzymes. Most PHA-degrading microbes thrive in environments with a pH between 6 and 8. Extreme pH values can inhibit microbial activity and slow down degradation. researchgate.net

Moisture: Water is essential for microbial activity and for the hydrolytic cleavage of the polymer's ester bonds. Therefore, moisture content is a critical factor, particularly in soil environments.

Salinity: In marine environments, salinity can influence the types of microorganisms present and their metabolic functions. researchgate.netresearchgate.net Microorganisms in saline environments are adapted to these conditions and are effective at degrading PHAs. researchgate.net

The table below summarizes key environmental parameters from a marine degradation study.

| Parameter | Value |

| Temperature | 11.3 - 18.4 °C |

| pH | 7.9 - 7.98 |

| Salinity (psu) | 34.2 - 34.6 |

| Data from a study on PHBV degradation in the Atlantic Ocean. researchgate.net |